molecular formula C18H15BrN2OS B5465344 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide CAS No. 448188-66-7

4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide

Cat. No.: B5465344
CAS No.: 448188-66-7
M. Wt: 387.3 g/mol
InChI Key: NCRGMRNCZDGPKR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a synthetic small molecule based on a benzamide scaffold linked to a 4-phenylthiazole group. This structure is part of a therapeutically promising class of N-(thiazol-2-yl)benzamide analogs , which have been identified in compound library screenings as potent and selective antagonists for specific ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC) . Research suggests this chemical class acts as negative allosteric modulators , exhibiting largely non-competitive antagonism and potentially state-dependent channel block . The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the basis of several clinical and investigational drugs . Its derivatives are frequently explored in oncology for their ability to inhibit key enzyme targets like kinase . While the specific research profile of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is still being elucidated, its structural features make it a valuable chemical tool for probing ion channel function and for hit-to-lead optimization in drug discovery campaigns. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)18(22)20-11-10-17-21-16(12-23-17)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRGMRNCZDGPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228838
Record name 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448188-66-7
Record name 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448188-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Differences Key Functional Groups Biological Relevance References
4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide Benzamide + 4-phenylthiazole-ethyl linker Br (para), thiazole, amide Potential kinase/modulator target
EMAC2062 (2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide) Chlorophenylthiazole + hydrazine-idene + methoxy Cl (para), hydrazine-idene, methoxy HIV-1 RT inhibition
JNJ-26070109 (4-bromo-N-[1-(2,4-difluorophenyl)ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide) Quinoxaline sulfonamide + difluorophenyl-ethyl Br (para), sulfonamide, fluorine substituents CCK2 receptor antagonist
4-Bromo-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzamide (Compound 12) Indole ring substituent Br (para), indole, methoxy Antioxidant activity
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Coumarin-thiazole hybrid Methyl (para), coumarin, amide Fluorescence/biological probes

Key Observations :

  • Halogen Effects: Bromine at the benzamide para position (target compound) vs.
  • Heterocyclic Variations : Replacement of the thiazole with indole (Compound 12) or coumarin-thiazole hybrids () modifies π-π interactions and solubility .
  • Functional Group Additions : Sulfonamide (JNJ-26070109) and hydrazine-idene (EMAC2062) introduce hydrogen-bonding or chelating capabilities, critical for receptor antagonism or enzyme inhibition .

Biological Activity

4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring, which is a core component of this compound, is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is C18H17BrN2O2SC_{18}H_{17}BrN_{2}O_{2}S, with a molecular weight of approximately 437.37 g/mol. The compound features a bromine atom, a thiazole moiety, and an ethyl linkage to the benzamide structure, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of lipid biosynthesis in bacterial cells, leading to cell death .

In a comparative study, several thiazole derivatives were evaluated for their antimicrobial activity using the turbidimetric method. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against various microbial strains .

CompoundAntimicrobial ActivityMechanism
d1Effective against E. coliInhibits lipid biosynthesis
d2Effective against S. aureusDisrupts cell membrane integrity
d3Broad-spectrum activityMultiple mechanisms including enzyme inhibition

Anticancer Activity

The anticancer potential of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has been explored through in vitro studies. Notably, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others .

A study employing the Sulforhodamine B (SRB) assay revealed that certain thiazole-based compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific substituents on the phenyl ring significantly influenced the cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against Staphylococcus epidermidis and E. coli. The results indicated that compounds with halogen substitutions showed improved activity compared to non-substituted analogs .
  • Anticancer Screening : In a study assessing the anticancer properties of thiazole derivatives, it was found that the introduction of electron-donating groups on the phenyl ring increased potency against MCF7 cells. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cell proliferation .

The biological activity of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Action : Thiazole derivatives disrupt bacterial cell wall synthesis and inhibit key enzymes involved in lipid metabolism.
  • Anticancer Action : These compounds may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and other oncogenic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves (1) constructing the 4-phenylthiazole core via Hantzsch thiazole synthesis (cyclization of thioamide and α-halo ketone derivatives) and (2) coupling the thiazole-ethylamine intermediate with 4-bromobenzoyl chloride. Key parameters include solvent choice (e.g., DMF for amidation), temperature control (0–5°C for Schotten-Baumann reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C4 of benzamide, thiazole ring protons).
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 427.2) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Dose-response curves (IC50 values) and cytotoxicity assays (e.g., MTT on HEK293 cells) are critical for initial prioritization .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when conflicting bioactivity data arise across similar derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying bromine position or thiazole substituents). Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like kinase ATP-binding pockets. Validate experimentally via surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What strategies are effective in resolving low solubility or stability in physiological buffers?

  • Methodology :

  • Co-solvent systems : Test DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Stability studies : Use LC-MS to monitor degradation under varying pH/temperature conditions .

Q. How can crystallography aid in understanding its interaction with biological targets?

  • Methodology : Co-crystallize the compound with its target protein (e.g., a kinase) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). Compare with apo-protein structures to identify conformational changes. For insoluble compounds, use molecular dynamics simulations (AMBER/CHARMM) to model binding .

Q. What approaches are used to assess pharmacokinetic properties in early-stage research?

  • Methodology :

  • In vitro ADME : Microsomal stability assays (liver microsomes + NADPH), Caco-2 cell permeability.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration.
  • Metabolite identification : LC-HRMS to detect phase I/II metabolites .

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity results?

  • Methodology : Re-evaluate docking parameters (e.g., grid size, flexibility of binding sites). Use ensemble docking to account for protein conformational diversity. Validate with alanine scanning mutagenesis to identify critical residues for binding .

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